N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide
Description
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl ring, a difluorophenyl group, and a hydroxyphenylacetamide moiety
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-5-3-6-15(20)18(14)22-9-8-13(11-22)21-17(24)10-12-4-1-2-7-16(12)23/h1-7,13,23H,8-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWPKIJSTYAXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC=C2O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the difluorophenyl group. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Ring: : This can be achieved through the cyclization of an appropriate amino acid derivative.
Introduction of the Difluorophenyl Group: : This involves a halogenation reaction, where a phenyl ring is treated with a fluorinating agent to introduce the difluorophenyl group.
Coupling with the Hydroxyphenylacetamide: : The final step involves the coupling of the pyrrolidinyl ring with the hydroxyphenylacetamide moiety, often using a peptide coupling reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: : The difluorophenyl group can undergo reduction to form a difluorophenylmethanol derivative.
Substitution: : The pyrrolidinyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Difluorophenylmethanol derivatives
Substitution: : Substituted pyrrolidinyl derivatives
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may serve as potential inhibitors for certain enzymes or receptors.
Medicine: : It has potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-2-(2-hydroxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]acetamide
N-[1-(2-hydroxyphenyl)pyrrolidin-3-yl]acetamide
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]benzamide
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
